Methyl 2-({[6-(1,3-benzodioxol-5-YL)-3-methylisoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate is a complex organic compound that belongs to the class of benzodioxole derivatives These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms
Preparation Methods
The synthesis of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole ring: This can be achieved by cyclization of a suitable precursor, such as a catechol derivative, with formaldehyde.
Introduction of the isoxazole ring: This step involves the reaction of the benzodioxole derivative with a nitrile oxide, which can be generated in situ from a suitable precursor.
Formation of the pyridine ring: This can be achieved by cyclization of the isoxazole derivative with a suitable reagent, such as a halogenated pyridine derivative.
Coupling of the benzodioxole-isoxazole-pyridine intermediate with methyl acetate: This step involves the reaction of the intermediate with methyl acetate in the presence of a suitable catalyst, such as a palladium complex.
Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced into the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate has several scientific research applications:
Medicinal Chemistry: This compound is of interest for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Methyl 2-({[6-(1,3-benzodioxol-5-yl)-3-methylisoxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)acetate can be compared with other benzodioxole derivatives, such as:
Methyl 1,3-benzodioxol-5-yl(hydroxy)acetate: This compound has a similar benzodioxole ring but lacks the isoxazole and pyridine rings, making it less complex and potentially less versatile.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole ring but features an amine group instead of the ester group, leading to different chemical properties and biological activities.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazole: This compound has a similar benzodioxole ring but includes a thiadiazole ring, which may confer different biological activities.
Properties
Molecular Formula |
C18H15N3O6 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
methyl 2-[[6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C18H15N3O6/c1-9-16-11(17(23)19-7-15(22)24-2)6-12(20-18(16)27-21-9)10-3-4-13-14(5-10)26-8-25-13/h3-6H,7-8H2,1-2H3,(H,19,23) |
InChI Key |
FVXIJPVTDJAYCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)NCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.